cis-Dodec-5-enal

Sex pheromone Field trapping Lepidoptera monitoring

cis-Dodec-5-enal, systematically designated (Z)-5-dodecenal or Z5-12:Ald, is a straight-chain C12 monounsaturated aldehyde (C₁₂H₂₂O, MW 182.30) bearing a cis-configured double bond at the 5-position. It functions as a confirmed sex pheromone component in multiple lepidopteran species, including Gastropacha quercifolia (Lasiocampidae) and Holocacista rivillei (Heliozelidae) , and has been identified as a key aroma-active compound in Pontianak orange peel oil (Citrus nobilis).

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 68820-33-7
Cat. No. B12706614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Dodec-5-enal
CAS68820-33-7
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCC=O
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,12H,2-6,9-11H2,1H3/b8-7-
InChIKeyMXYKXSMSECVABY-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Dodec-5-enal (CAS 68820-33-7): A Species-Specific Lepidopteran Pheromone Aldehyde with Defined Isomeric and Chain-Length Requirements for Sourcing


cis-Dodec-5-enal, systematically designated (Z)-5-dodecenal or Z5-12:Ald, is a straight-chain C12 monounsaturated aldehyde (C₁₂H₂₂O, MW 182.30) bearing a cis-configured double bond at the 5-position [1]. It functions as a confirmed sex pheromone component in multiple lepidopteran species, including Gastropacha quercifolia (Lasiocampidae) [2] and Holocacista rivillei (Heliozelidae) [3], and has been identified as a key aroma-active compound in Pontianak orange peel oil (Citrus nobilis) [4]. The compound's biological activity is critically dependent on stereochemical purity, double-bond position, and chain length, making it non-interchangeable with its trans isomer, positional isomers, or C14 homologs in both research and applied contexts.

Why cis-Dodec-5-enal Cannot Be Replaced by Generic In-Class Analogs: Stereochemical, Positional, and Chain-Length Stringency


Substituting cis-dodec-5-enal with its trans isomer ((E)-5-dodecenal, CAS 68820-34-8), a positional isomer such as (Z)-7-dodecenal, or the C14 homolog (Z)-5-tetradecenal is scientifically unjustified. Field trapping experiments demonstrate that male H. rivillei moths are attracted exclusively to a 100:6 blend of (Z)-5-dodecenal and (Z)-7-tetradecenal; substitution of the C12 aldehyde with (Z)-5-tetradecenal abolishes attraction, while the same C14 aldehyde is essential for the related species A. oinophylla in a completely different ratio (15:100) [1]. Electroantennographic (EAG) recordings confirm that male antennae respond differentially to Z vs. E geometric isomers and to aldehydes versus the corresponding alcohols and acetates [2]. In aroma applications, omission tests established (Z)-5-dodecenal as a key character-impact compound whose removal causes a detectable loss of aroma authenticity; generic aldehyde replacements do not reproduce this effect [3]. The quantitative evidence below substantiates each of these non-interchangeability claims.

Product-Specific Quantitative Evidence Guide: cis-Dodec-5-enal (CAS 68820-33-7) Versus Closest Analogs


Species-Specific Field Attraction: (Z)-5-Dodecenal as an Irreplaceable Component for Holocacista rivillei Monitoring vs. C14 Homologs

In direct head-to-head field trapping experiments, a binary blend of (Z)-5-dodecenal (Z5-12:Ald) and (Z)-7-tetradecenal (Z7-14:Ald) at a 100:6 ratio attracted the highest number of male Holocacista rivillei, while the same blend with (Z)-5-tetradecenal (Z5-14:Ald, the C14 homolog) substituted for (Z)-5-dodecenal failed to produce significant trap catch. Conversely, for the related species Antispila oinophylla, the essential blend was (Z)-5-tetradecenal plus (Z)-7-tetradecenal at 15:100, and addition of (Z)-5-dodecenal did not increase attractiveness [1]. Removal of either component from each species' binary mixture significantly decreased male capture [1]. This demonstrates that (Z)-5-dodecenal possesses species-specific, non-substitutable activity that cannot be replicated by its C14 homolog.

Sex pheromone Field trapping Lepidoptera monitoring Species specificity

Geometric Isomer Specificity: (Z)-5-Dodecenal Elicits Differential EAG Responses Versus (E)-5-Dodecenal

In GC-EAD and EAG analyses conducted on male lepidopteran antennae, (Z)-5-dodecenal and its geometric isomer (E)-5-dodecenal were tested as synthetic reference compounds [1]. While both isomers elicited measurable EAG responses from H. rivillei and A. oinophylla male antennae, only the (Z)-isomer contributed to behavioral attraction in field trapping; the (E)-isomer, though antennally detected, did not substitute for (Z)-5-dodecenal in the attractive blend [1]. In Dendrolimus suffuscus, (Z)-5-dodecenal (Z5-12:Ald) elicited the largest male EAG response among all analogs tested, alongside (Z,E)-5,7-dodecadienal, and significantly outperformed the corresponding alcohol (Z5-12OH), acetate (Z5-12OAc), and chain-shortened analogs [2]. This demonstrates a stereochemical and functional-group specificity that makes the trans isomer or reduced derivatives unsuitable replacements.

Electroantennography Isomer specificity Olfactory receptor Pheromone identification

GC Retention Index Differentiation: (Z)-5-Dodecenal Resolves from (E)-5-Dodecenal on Both Polar and Non-Polar Stationary Phases

Kováts retention indices (KIs) provide unambiguous chromatographic differentiation between (Z)-5-dodecenal and its (E)-isomer on both polar and non-polar GC stationary phases [1]. On a DB-Wax polar column, (Z)-5-dodecenal has a KI of 1724 while (E)-5-dodecenal has a KI of 1736, yielding a ΔKI of +12 units for the trans isomer [1][2]. On a DB-5 non-polar column, (Z)-5-dodecenal has a KI of 1389 [1]. This pair of values on orthogonal stationary phases enables definitive identification of the correct geometric isomer, even in nanogram-quantity pheromone gland extracts where full spectroscopic characterization is impossible [3]. The KI values also distinguish (Z)-5-dodecenal from (Z)-7-dodecenal and other positional isomers commonly found in lepidopteran pheromone blends.

Kováts retention index Gas chromatography Isomer separation Analytical quality control

Biosynthetic Pathway Terminal Product: (Z)-5-Dodecenal as the Endpoint Aldehyde in a Defined Two-Step Oxidation Cascade from (Z)-5-Dodecenoic Acid

Using deuterated biosynthetic intermediates, Bestmann et al. (1993) established that in Gastropacha quercifolia, (Z)-5-dodecenoic acid (14) serves as the immediate precursor of (Z)-5-dodecenol (2), which is subsequently converted by terminal oxidation to (Z)-5-dodecenal (1) [1]. No direct desaturation of dodecanoic acid was observed, confirming that the (Z)-5 double bond is introduced at an earlier chain-shortening stage via a Δ11-desaturase acting on stearic acid followed by three cycles of β-oxidation/chain-shortening [1][2]. The ester (Z)-5-dodecenyl (Z)-5-dodecenoate (3), also present in the gland, did not serve as a precursor pool for the aldehyde [1]. This defined biosynthetic sequence positions (Z)-5-dodecenal as the terminal, biologically active aldehyde product, distinct from its biosynthetic precursors and the corresponding alcohol, which showed independent EAG activity.

Pheromone biosynthesis Metabolic pathway Deuterated precursor tracking Chain-shortening

Aroma Reconstitution and Omission Testing: (Z)-5-Dodecenal Confirmed as a Character-Impact Compound in Pontianak Orange Peel Oil

In a systematic aroma reconstitution study of Pontianak orange peel oil (Citrus nobilis), Dharmawan et al. (2009) employed gas chromatography-olfactometry (GC-O), aroma extract dilution analysis (AEDA), and omission testing to identify key aroma-active compounds [1]. Among 41 aroma-active compounds detected, (Z)-5-dodecenal was specifically selected for omission test verification alongside 1-phenylethyl mercaptan. The omission tests confirmed that removal of (Z)-5-dodecenal from the reconstituted aroma model produced a detectable loss of authenticity, establishing it as a character-impact compound for the green, fatty, and fresh aroma attributes of Pontianak orange peel oil [1]. This sensory functionality is not reproduced by generic saturated aldehydes (e.g., dodecanal) or other unsaturated aldehydes with different double-bond positions, as the specific (Z)-5 unsaturation pattern is critical to its odor character.

Aroma chemistry GC-olfactometry Omission test Flavor reconstitution Citrus

Dose-Response and Lure Longevity: (Z)-5-Dodecenal Dispensers Maintain Attractiveness for ≥5 Weeks Under Field Conditions

In the Wang et al. (2019) field study, rubber septa loaded with (Z)-5-dodecenal and (Z)-7-tetradecenal at a 100:6 ratio were tested in a 5-week dose-response experiment against H. rivillei [1]. The highest dose tested (300 + 18 μg/bait) remained the most attractive throughout all five weeks, and trap catches did not decline over the experimental period, confirming that the lures maintained their attractiveness for at least five weeks under field conditions [1]. While this stability is a property of the binary blend dispenser system rather than the compound alone, it provides a practical performance benchmark: any sourced (Z)-5-dodecenal must match the chemical purity (98.7% as used in the study) and isomeric fidelity to achieve comparable field longevity when formulated on standard rubber septa.

Pheromone lure longevity Dose-response Field bioassay Integrated pest management

cis-Dodec-5-enal (CAS 68820-33-7): Highest-Confidence Research and Industrial Application Scenarios Based on Quantitative Evidence


Species-Specific Monitoring and Mating Disruption of the Grapevine Leafminer Holocacista rivillei

Based on direct field trapping evidence, (Z)-5-dodecenal is an irreplaceable component of the binary sex attractant blend for H. rivillei, a significant pest of Italian vineyards [1]. The validated formulation—(Z)-5-dodecenal and (Z)-7-tetradecenal in a 100:6 ratio at 300 + 18 μg per rubber septum—provides species-specific attraction with no cross-attraction to the co-occurring leafminer A. oinophylla, which requires a completely different aldehyde blend (Z5-14:Ald + Z7-14:Ald at 15:100) [1]. Lures maintain field effectiveness for at least five weeks, enabling cost-effective monitoring with monthly replacement intervals [1]. This scenario directly leverages the species-specificity evidence established in Section 3, Evidence Item 1.

GC-EAD and Electrophysiological Screening of Novel Lepidopteran Pheromone Receptors

The confirmed high EAG activity of (Z)-5-dodecenal across multiple lepidopteran species—including the highest-ranking antennal response among six tested analogs in Dendrolimus suffuscus [2] and strong GC-EAD responses in H. rivillei and A. oinophylla [1]—positions this compound as a validated positive control and screening tool for characterizing olfactory receptor tuning in moths. Its well-defined stereochemical requirements (Z vs. E showing differential activity) and functional group specificity (aldehyde >> alcohol ≈ acetate in EAG amplitude) [2] make it a rigorous probe for receptor specificity studies. This scenario draws from Evidence Items 2 and 4 in Section 3.

Authentic Citrus Aroma Reconstitution for Flavor and Fragrance Formulation

Omission testing has independently verified (Z)-5-dodecenal as a character-impact aroma compound in Pontianak orange peel oil, contributing essential green, fatty, and fresh notes to the authentic aroma profile [3]. Flavor houses and fragrance formulators seeking to reconstitute genuine Pontianak orange aroma must include (Z)-5-dodecenal; omission leads to a detectable loss of sensory authenticity [3]. The compound's specific (Z)-5 unsaturation pattern is critical—saturated dodecanal or positional isomers will not reproduce the same odor character. This application is grounded in Evidence Item 5 of Section 3.

Biosynthetic Pathway Studies of Δ11-Desaturase-Dependent Pheromone Production in Lasiocampidae

As the established terminal aldehyde product of the Δ11-desaturase/chain-shortening pathway in Gastropacha quercifolia and related Lasiocampidae [4][5], (Z)-5-dodecenal serves as the definitive analytical endpoint for studying pheromone biosynthetic flux. Deuterated precursor tracking has confirmed the sequential conversion: (Z)-5-dodecenoic acid → (Z)-5-dodecenol → (Z)-5-dodecenal [4]. Researchers investigating desaturase enzyme function, chain-shortening stoichiometry, or pheromone gland acetyltransferase and oxidase activities require authentic (Z)-5-dodecenal as the terminal reference standard for GC/MS quantification. This application is supported by Evidence Item 4 in Section 3.

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